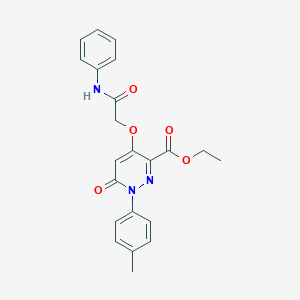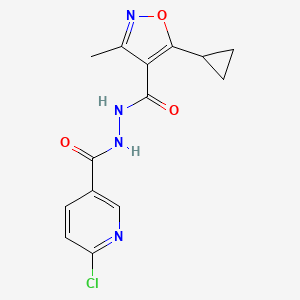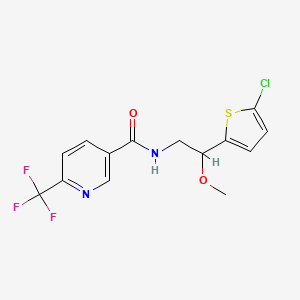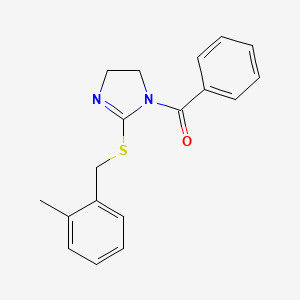
N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as CPYPA, is a member of the propenamide family and is widely used in research studies. In
Mécanisme D'action
The mechanism of action of N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, leading to the repression of gene expression. By inhibiting HDAC, this compound promotes the acetylation of histones, leading to the activation of genes that are responsible for cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and suppress tumor formation. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide in lab experiments is its ability to inhibit HDAC, leading to the activation of genes that are responsible for cell death. Additionally, it has been shown to have low toxicity levels, making it a safe candidate for research studies. However, one of the limitations of using this compound is its limited solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide. One potential direction is the development of new drugs that incorporate this compound as an active ingredient. Additionally, further research is needed to explore the potential applications of this compound in the treatment of inflammatory diseases. Furthermore, future studies could focus on improving the solubility of this compound in water, making it easier to use in lab experiments.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit HDAC and induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. However, further research is needed to explore its potential applications in the treatment of inflammatory diseases, and to improve its solubility in water.
Méthodes De Synthèse
The synthesis of N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide involves the reaction of 4-cyano-2-propan-2-yloxybenzaldehyde with propargylamine in the presence of a base. The reaction proceeds through a condensation reaction to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide has been extensively used in scientific research studies due to its potential applications in various fields. This compound has been used in the development of new drugs, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(4-cyano-2-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-4-13(16)15-11-6-5-10(8-14)7-12(11)17-9(2)3/h4-7,9H,1H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRURVXPZKBVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)


![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)
![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)



![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)


![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)